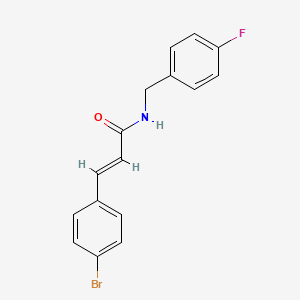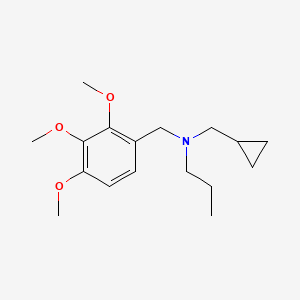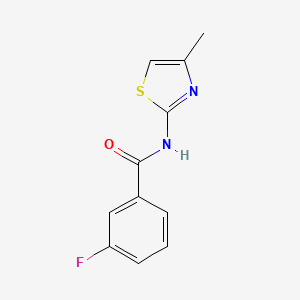
6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone, also known as HMP, is a pyrimidine derivative that has been extensively studied for its biochemical and physiological properties. It is a potent antioxidant and has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to act as a potent antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative damage. 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which can reduce inflammation and prevent the development of chronic diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone in lab experiments is its potent antioxidant and anti-inflammatory properties, which can provide a protective effect to cells and tissues. However, one limitation of using 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for research on 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties in vitro. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties in animal models. Additionally, further research is needed to fully understand the mechanism of action of 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone and its potential therapeutic applications in various diseases.
Synthesis Methods
6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone can be synthesized through a multi-step process, starting with the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate is then reacted with thiourea to form the thiohydantoin derivative, which is subsequently oxidized to form 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone.
Scientific Research Applications
6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been shown to have potent antioxidant properties, which can protect cells from oxidative damage and prevent the development of various diseases. 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone has also been shown to have anti-inflammatory properties, which can reduce inflammation and prevent the development of chronic diseases.
properties
IUPAC Name |
6-hydroxy-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)13-10(15)6-9(14)12-11(13)17/h2-6,15H,1H3,(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNOLLQGPMTHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=O)NC2=S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)

![4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5848933.png)

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5848941.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5848951.png)


amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5848968.png)
![methyl 4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoate](/img/structure/B5848988.png)